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Cobimetinib Pharmacokinetic Profile

Parameter Summary of Data

Protein Binding 95% bound to plasma proteins [1].

Elimination Half-Life Mean of 44 hours [1].

Bioavailability 46.2% absolute oral bioavailability [2].

Routes of Excretion Feces (76-77%), Urine (17.9-18%) [1].

Primary Metabolic
Pathways

Oxidation (mostly via CYP3A4) and glucuronidation (via UGT2B7) [1]
[2].

Metabolism and Excretion

A human radiolabeled study provided a definitive account of the drug's disposition [2]. The diagram below

illustrates the experimental workflow and key findings from this study.
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Human ADME Study
(6 healthy males)

Single 20 mg oral dose of
[14C]Cobimetinib

Collect serial plasma,
urine, and feces samples

(up to 408 hours)

Quantify total radioactivity
and metabolite profiles

Key Findings

Recovery: 94.3% of dose
Feces: 76.5%
Urine: 17.8%

Absorption: 88%
Major Pathways:

CYP3A4 Oxidation
UGT2B7 Glucuronidation

Click to download full resolution via product page

The study also used Physiologically Based Pharmacokinetic (PBPK) modeling to determine that intestinal

metabolism contributes significantly to the drug's first-pass effect [2].
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Experimental Protocols for Key Findings

Human Mass Balance and Metabolism Study [2]

Objective: To definitively characterize the absorption, metabolism, and excretion of cobimetinib in

humans.
Design: A single-center, open-label study where six healthy male subjects received a single 20 mg

oral dose of [14C]cobimetinib.
Methodology:

Sample Collection: Serial blood, plasma, urine, and feces samples were collected for up to 17
days post-dose.

Analysis: Total radioactivity was measured in all samples. Metabolite identification and profiling
were performed in plasma, urine, and feces using high-performance liquid chromatography

coupled with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.
Key Measurements: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters for

total radioactivity and parent drug, and identification of metabolite structures and abundances.

In Vitro and In Vivo Transporter Studies [3]

Objective: To determine if cobimetinib is a substrate for the efflux transporters P-glycoprotein (P-gp)

and Breast Cancer Resistance Protein (Bcrp), which limit brain penetration.
In Vitro Methodology:

Cell Models: Used Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1
(P-gp) or mouse Bcrp1.

Assay: Measured the directional transport (basolateral-to-apical vs. apical-to-basolateral) of
cobimetinib across cell monolayers. The involvement of transporters was confirmed using

specific inhibitors (e.g., elacridar for P-gp).
In Vivo Methodology:

Animal Models: Used wild-type, Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-), and triple-knockout
mice.

Procedure: Administered cobimetinib orally or intravenously. Collected plasma and brain
tissue at designated time points to measure drug concentrations and calculate the brain-to-

plasma ratio (Kp).
Pharmacodynamic Assessment: Measured the inhibition of phosphorylated ERK (pERK) in

brain tissue as a marker of MEK target engagement.
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Implications of Pharmacokinetic Properties

Half-life and Dosing: The 44-hour half-life supports the standard regimen of 21 days on/7 days off,
allowing sustained target inhibition while managing toxicity [1] [4].

Transporter Effects: As a P-gp substrate, cobimetinib has limited brain penetration, which may
reduce efficacy against brain metastases but could also lower the risk of CNS-related adverse effects

[3].
Drug-Drug Interactions: As a substrate for CYP3A4, co-administration with strong or moderate

CYP3A4 inhibitors or inducers will significantly alter cobimetinib exposure, necessitating dosage
adjustments [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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